molecular formula C15H9F2NO2 B1492907 Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate CAS No. 1393441-84-3

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate

Cat. No.: B1492907
CAS No.: 1393441-84-3
M. Wt: 273.23 g/mol
InChI Key: OVMXLRNROLYNOM-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate (CAS: 1393441-84-3) is a fluorinated aromatic ester with a biphenyl backbone. The compound features a cyano group at the 4-position and fluorine atoms at the 3- and 5-positions of the phenyl rings, contributing to its unique electronic and steric properties. It is synthesized via coupling reactions involving fluorinated benzoic acid derivatives and cyanophenyl intermediates, as evidenced by its structural analogs in pharmaceutical research . This compound is often used as a precursor in medicinal chemistry, particularly for developing bioactive molecules with anticoagulant or kinase inhibitory activity .

Properties

IUPAC Name

methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-18)14(17)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMXLRNROLYNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H9F2NO2
  • Molecular Weight : 273.23 g/mol
  • IUPAC Name : Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
  • Canonical SMILES : COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F

The compound features a rigid core that includes a phenyl ring substituted with both a cyano group and fluorine atoms, contributing to its unique chemical reactivity and potential applications.

Pharmaceutical Applications

This compound has been identified as a promising intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in drug discovery processes.

  • Mechanism of Action : The compound may influence molecular targets such as enzymes or receptors, leading to desired biological responses. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and metabolic stability.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines through targeted interactions with cellular pathways.

Material Science Applications

In material science, this compound is utilized in the development of advanced materials due to its thermal stability and unique optical properties.

  • Polymer Chemistry : The compound can be used as a monomer for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. Such polymers find applications in coatings, adhesives, and electronic materials.

Data Table: Comparison of Fluorinated Polymers

PropertyPolymer APolymer BThis compound
Thermal StabilityHighModerateVery High
Chemical ResistanceExcellentGoodExcellent
Optical ClarityModerateHighHigh

Agrochemical Applications

The compound's properties also make it suitable for applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides.

  • Pesticide Development : Fluorinated compounds are often more effective due to their enhanced biological activity. This compound can serve as a precursor for developing new herbicides or insecticides that exhibit improved efficacy and reduced environmental impact.

Analytical Chemistry

The unique spectral properties of this compound make it useful in analytical chemistry, particularly in methods such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance).

Case Study: HPLC Method Development

A study demonstrated the use of this compound as a standard for calibrating HPLC methods due to its distinct retention time and peak characteristics, facilitating the analysis of complex mixtures .

Mechanism of Action

The mechanism by which Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorobenzoates

Methyl 2-cyano-5-fluorobenzoate (CAS: 606080-43-7)
  • Structural Differences: The cyano group is at the 2-position instead of the 4-position, and only one fluorine atom is present at the 5-position.
Methyl 3-cyano-4-fluorobenzoate (CAS: 676602-31-6)
  • Structural Differences: The cyano and fluorine substituents are swapped (3-cyano, 4-fluoro vs. 4-cyano, 3-fluoro).
  • Impact : Differences in dipole moments and hydrogen-bonding capacity, which may influence solubility and crystallization behavior .
Methyl 3-(4-aminophenyl)-5-fluorobenzoate (CAS: 1334499-98-7)
  • Structural Differences: The cyano group is replaced with an amino group (-NH₂).

Halogenated Derivatives

Methyl 3-(bromomethyl)-5-fluorobenzoate
  • Structural Differences: A bromomethyl (-CH₂Br) group replaces the 4-cyano-3-fluorophenyl moiety.
Methyl 3-(chloromethyl)-5-fluorobenzoate (CID: 72214779)
  • Structural Differences: Features a chloromethyl (-CH₂Cl) group instead of the cyano-fluorophenyl substituent.
  • Impact : Higher reactivity in alkylation reactions compared to brominated analogs, but lower stability under acidic conditions .

Biphenyl and Heterocyclic Analogs

4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid (CAS: 1260811-82-2)
  • Structural Differences : The ester group (-COOCH₃) is replaced with a carboxylic acid (-COOH).
Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS: 1314987-71-7)
  • Structural Differences : Incorporates a pyridine ring instead of a phenyl group.
  • Impact : Enhanced basicity and coordination capacity, relevant in metal-organic framework (MOF) synthesis or catalysis .

Physicochemical Properties

  • Solubility: The presence of cyano and fluorine groups generally reduces aqueous solubility but enhances lipid permeability, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Thermal Stability: Fluorinated biphenyl esters, such as 4-cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, exhibit nematic liquid crystalline phases due to their rigid, planar structures .

Biological Activity

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C16H12F2NO2C_{16}H_{12}F_2NO_2, with a molecular weight of approximately 273.2343 g/mol. The compound features a rigid core structure with two fluorine atoms and a cyano group, which significantly influence its chemical behavior and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability. This makes the compound a candidate for further investigation in drug discovery, particularly in targeting specific pathways involved in disease processes .

Antimicrobial and Antiparasitic Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiparasitic activity. For instance, studies have shown that modifications in the structural components can lead to enhanced efficacy against pathogens such as Plasmodium falciparum, the causative agent of malaria .

  • Case Study : A derivative of the compound demonstrated a reduction in parasitemia in mouse models, indicating its potential as an antimalarial agent. The study highlighted the balance between aqueous solubility and metabolic stability as crucial factors influencing efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits toxicity at high concentrations, moderate doses may be effective without significant adverse effects on normal cells .

Research Findings

A summary of recent findings related to this compound is presented in the following table:

StudyFocusKey Findings
Structural AnalysisIdentified unique structural features that enhance biological activity.
Antiparasitic ActivityShowed efficacy against P. falciparum with modifications improving solubility and stability.
CytotoxicityEvaluated safety profile; indicated potential for therapeutic use at controlled doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
Reactant of Route 2
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Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate

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